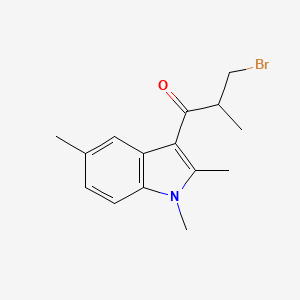

3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

Description

Properties

IUPAC Name |

3-bromo-2-methyl-1-(1,2,5-trimethylindol-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO/c1-9-5-6-13-12(7-9)14(11(3)17(13)4)15(18)10(2)8-16/h5-7,10H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWXRPAUPDMJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C(=O)C(C)CBr)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an indole derivative with an amine group, while oxidation can produce a ketone or carboxylic acid derivative .

Scientific Research Applications

3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and indole moiety play crucial roles in binding to these targets, leading to various biological effects. The compound may modulate specific pathways, such as those involved in cell proliferation or apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one

- CAS : 51008-31-2

- Molecular Formula: C₁₄H₁₆BrNO

- Molecular Weight : 294.20 g/mol .

- Key Difference: The absence of a methyl group at position 2 of the propanone chain reduces steric hindrance compared to the target compound. This minor structural variation may influence reactivity in nucleophilic substitution reactions .

3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one

Variations in the Propanone Backbone

(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one

- Structure: Features a diphenylpropenone group instead of a brominated propanone.

- Key Difference : The α,β-unsaturated ketone system enables conjugation, altering electronic properties and biological activity. Such compounds are often used as Michael acceptors in organic synthesis .

2-Bromo-1-(3-chlorophenyl)propan-1-one

- CAS : 34911-51-8

- Molecular Formula : C₉H₈BrClO

- Key Difference: Replaces the indole with a chlorophenyl group, simplifying the structure.

Functional Group Additions

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

- Key Feature : A phenylsulfonyl group at position 1 of the indole.

- Impact : The sulfonyl group increases electron-withdrawing effects, stabilizing the indole ring and altering metabolic stability compared to the target compound’s methyl substituents .

1-Aryl-3-(indol-3-yl)-3-(2-aryl-1,2,3-triazol-4-yl)propan-1-one

Tabulated Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound (Target) | 1134334-69-2 | C₁₅H₁₈BrNO | 308.21 | 1,2,5-Trimethylindole; brominated propanone |

| 2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one | 51008-31-2 | C₁₄H₁₆BrNO | 294.20 | No methyl at propanone C2 |

| 3-Bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one | - | C₁₄H₁₆BrNO₂ | 310.19 | Methoxy at indole C6 |

| 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | - | C₁₇H₁₅BrN₂O₃S | 423.28 | Phenylsulfonyl group at indole N1 |

Biological Activity

Overview

3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one is an organic compound with the molecular formula C15H18BrNO. It is a derivative of indole, which is known for its diverse biological activities including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| IUPAC Name | 3-bromo-2-methyl-1-(1,2,5-trimethylindol-3-yl)propan-1-one |

| Molecular Formula | C15H18BrNO |

| Molecular Weight | 308.23 g/mol |

| CAS Number | 1134334-69-2 |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the indole moiety are crucial for binding to these targets. This interaction may modulate pathways involved in cell proliferation and apoptosis, indicating potential anticancer activity.

Biological Activities

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. The specific activity of this compound against various pathogens has yet to be extensively documented; however, its structural similarity to other known antimicrobial indoles suggests it may possess similar properties.

Anticancer Potential

Studies have shown that indole derivatives can inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. The unique substitution pattern of this compound may enhance its efficacy against specific cancer types. For instance, compounds with similar structures have demonstrated significant cytotoxicity in breast and colon cancer cell lines.

Case Studies

Case Study 1: Anticancer Activity

A recent study investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds with bromine substitutions showed enhanced potency in inhibiting cell growth compared to their non-brominated counterparts. While specific data on this compound was not highlighted in this study, the trends suggest promising anticancer potential.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial effects of indole derivatives, several compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that certain structural modifications increased antibacterial activity significantly. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.

Research Findings

Recent investigations into the pharmacological activities of related compounds have revealed several key findings:

- Antioxidant Properties : Indole derivatives have been shown to exhibit antioxidant activities by scavenging free radicals.

- Neuroprotective Effects : Some studies suggest that indole-based compounds may protect neuronal cells from oxidative stress and apoptosis.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for treating depression and anxiety disorders.

Q & A

Basic: What synthetic strategies are recommended for 3-bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one, and how can over-bromination be mitigated?

Answer:

The synthesis typically involves bromination of a pre-functionalized indole precursor. For example, brominating 2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one using reagents like N-bromosuccinimide (NBS) or bromine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions . Over-bromination is avoided by precise stoichiometric control (e.g., 1.1 equivalents of bromine) and reaction monitoring via TLC or HPLC. Continuous flow processes may enhance reproducibility and scalability .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the indole ring and propanone moiety.

- IR Spectroscopy : To verify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C₁₅H₁₈BrNO, MW 308.22 g/mol) .

- X-ray Crystallography : Resolves stereochemical ambiguities; monoclinic space groups (e.g., P21/c) are common for similar indole derivatives .

Advanced: How can X-ray crystallography resolve structural ambiguities, particularly regarding substituent positioning on the indole ring?

Answer:

Single-crystal X-ray diffraction provides precise bond lengths/angles (e.g., C-Br ≈ 1.9 Å, C=O ≈ 1.2 Å) and confirms substituent regiochemistry. For example, the indole’s 1,2,5-trimethyl groups can be distinguished using anisotropic displacement parameters and electron density maps. Refinement with SHELXL (via the SHELX suite) ensures accuracy, with R-factors < 0.05 for high-quality datasets .

Advanced: What methodologies address contradictory bioactivity data across assays (e.g., antimicrobial vs. anticancer)?

Answer:

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Strategies include:

- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC) and anticancer effects via MTT assays .

- Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., 5-bromoindole derivatives lacking the propanone group) to isolate functional group contributions .

- Purity Verification : Impurities from synthesis (e.g., residual brominating agents) may skew results; use HPLC-MS for batch validation .

Advanced: How can computational modeling predict the bromine substituent’s reactivity in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the bromine’s electrophilicity. For example:

- Nucleophilic Attack : The C-Br bond’s partial positive charge (~+0.3 e) facilitates substitution with amines or thiols.

- Transition-State Analysis : Predicts activation energies for SN2 mechanisms, guiding solvent selection (e.g., DMF for polar aprotic conditions) .

Advanced: What strategies resolve discrepancies between theoretical and experimental crystallographic data during refinement?

Answer:

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Hydrogen Bonding Networks : Validate via PLATON’s ADDSYM tool to detect missed symmetry .

- Disorder Modeling : Split occupancy refinements for flexible groups (e.g., methyl substituents) improve R-factor convergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.